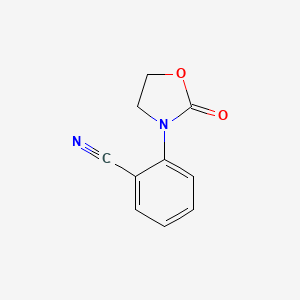
2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 g/mol It is characterized by the presence of an oxazolidinone ring fused to a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amino alcohol with a nitrile compound in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like triethylamine (TEA) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted benzonitriles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The oxazolidinone ring can act as a nucleophile, participating in various biochemical reactions. The nitrile group can also interact with enzymes and proteins, potentially inhibiting their activity . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl acrylate
- 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
Uniqueness
2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is unique due to its specific structural features, which combine an oxazolidinone ring with a benzonitrile moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Activité Biologique
2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile, a compound characterized by its unique oxazolidinone structure combined with a benzonitrile moiety, has gained attention in medicinal chemistry due to its significant biological activities. This compound is noted for its potential applications in treating conditions related to hormonal imbalances and other therapeutic areas.
Chemical Structure and Properties
The chemical formula for this compound is C₁₁H₈N₂O₂. Its structure consists of an oxazolidinone ring which is known for its ability to interact with various biological targets, and a benzonitrile group that contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈N₂O₂ |
| Molecular Weight | 200.19 g/mol |
| Structure Type | Oxazolidinone + Benzonitrile |
Research indicates that this compound functions primarily as a selective androgen receptor modulator (SARM) . This mechanism suggests that it can influence pathways related to muscle growth and fat metabolism, making it a candidate for conditions associated with androgen deficiency. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity, while the nitrile group may facilitate binding to active sites within biological systems.
Antimicrobial Properties
Studies have shown that compounds with similar structural features exhibit antimicrobial properties. The oxazolidinone framework is particularly effective against bacterial infections by inhibiting protein synthesis in bacteria, a mechanism similar to that of established antibiotics like linezolid.
Antioxidant Activity
Preliminary investigations into the antioxidant potential of this compound have been conducted. Similar compounds have demonstrated significant antioxidant activity, which could be attributed to their ability to scavenge free radicals and reduce oxidative stress .
Case Studies
- SARM Activity : In vitro studies have indicated that this compound exhibits selective binding affinity towards androgen receptors, promoting anabolic effects in muscle tissues without the androgenic side effects typically associated with anabolic steroids.
- Antimicrobial Efficacy : In a comparative study, derivatives of the oxazolidinone class showed promising results against various bacterial strains, suggesting that modifications in the chemical structure could enhance efficacy against resistant strains .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of oxazolidinone derivatives. Key findings include:
Propriétés
Numéro CAS |
353265-76-6 |
|---|---|
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-7-8-3-1-2-4-9(8)12-5-6-14-10(12)13/h1-4H,5-6H2 |
Clé InChI |
RZRKTSNEOOGCFI-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N1C2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















